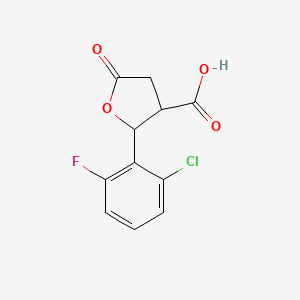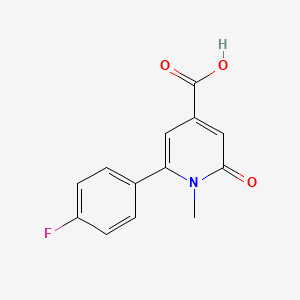
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a tetrahydrofuran ring, a carboxylic acid group, and a chlorofluorophenyl group
Preparation Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-fluorophenylacetic acid: This compound has a similar chlorofluorophenyl group but lacks the tetrahydrofuran ring and carboxylic acid group.
2-Chloro-6-fluorobenzaldehyde: This compound also contains the chlorofluorophenyl group but has an aldehyde functional group instead of the carboxylic acid and tetrahydrofuran ring.
Properties
Molecular Formula |
C11H8ClFO4 |
|---|---|
Molecular Weight |
258.63 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClFO4/c12-6-2-1-3-7(13)9(6)10-5(11(15)16)4-8(14)17-10/h1-3,5,10H,4H2,(H,15,16) |
InChI Key |
FUQDJZQLAGHPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=C(C=CC=C2Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)

![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)
![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)


![3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11790564.png)


![3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B11790581.png)

